molecular formula C22H20N2O3 B11670413 N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B11670413
M. Wt: 360.4 g/mol
InChI Key: ZDEFFVZSLDONHY-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxyphenyl group, and an amino-oxo-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with benzoyl chloride to form 4-methoxy-N-phenylbenzamide. This intermediate is then reacted with phenylglyoxal in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[1-(4-methoxyanilino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C22H20N2O3/c1-27-19-14-12-18(13-15-19)23-21(20(25)16-8-4-2-5-9-16)24-22(26)17-10-6-3-7-11-17/h2-15,21,23H,1H3,(H,24,26)

InChI Key

ZDEFFVZSLDONHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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